3-Bromo-2-methoxy-6-methylbenzoic acid
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Overview
Description
3-Bromo-2-methoxy-6-methylbenzoic acid is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a disubstituted benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO3/c1-5-6 (10)3-4-7 (13-2)8 (5)9 (11)12/h3-4H,1-2H3, (H,11,12) and the InChI key is PZXLGCIJEFUSLH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The melting point of this compound is 162-163 °C . The predicted boiling point is 347.8±42.0 °C and the predicted density is 1.546±0.06 g/cm3 . The predicted pKa is 3.35±0.31 .Scientific Research Applications
1. Derivation from Natural Sources
One of the scientific research applications of 3-Bromo-2-methoxy-6-methylbenzoic acid involves its derivation from natural sources. Zhao et al. (2004) isolated a known bromophenol derivative, 3-bromo-5-hydroxy-4-methoxybenzoic acid, from the red alga Rhodomela confervoides. This study highlights the natural occurrence and isolation of related bromophenol compounds, which can be foundational for further research into their applications (Zhao et al., 2004).
2. Antioxidant Activities
Another significant application is in the investigation of antioxidant properties. Li et al. (2011) identified various bromophenol derivatives from the marine red alga Rhodomela confervoides, which were evaluated for their free radical scavenging activity. These compounds exhibited potent antioxidant activities, suggesting potential applications in preventing oxidative deterioration of food and other materials (Li et al., 2011).
3. Chemical Synthesis and Modification
The compound is also pertinent in chemical synthesis and modification. Ji Ya-fei (2009) synthesized Metrafenone from 5-bromo-2-methoxy-6-methylbenzoic acid, showcasing its utility as a precursor in chemical synthesis (Ji Ya-fei, 2009). Additionally, Pişkin et al. (2020) explored the use of related bromophenol derivatives in the synthesis of zinc phthalocyanine, which is significant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
4. Computational Chemistry Studies
In computational chemistry, Arsyad et al. (2021) used semi-empirical methods to study the stability and reactivity of compounds related to this compound. This research aids in understanding the properties and potential applications of such compounds in various fields (Arsyad et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is used in the preparation of various biologically active compounds such as α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors .
Mode of Action
It’s known that benzylic compounds can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Given its use in the preparation of α-2 adrenoceptor agonists, smoothened receptor antagonists, and hiv-1 entry inhibitors , it can be inferred that it may influence pathways related to these biological targets.
Result of Action
Given its use in the preparation of various biologically active compounds , it can be inferred that it may have diverse effects depending on the specific biological target.
Properties
IUPAC Name |
3-bromo-2-methoxy-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOARSSCSJLLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681467-88-9 |
Source
|
Record name | 3-bromo-2-methoxy-6-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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